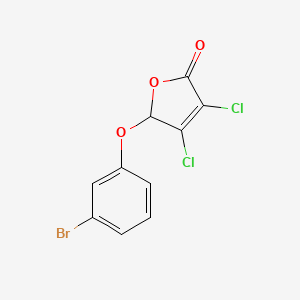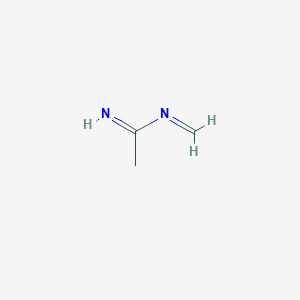
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- is a synthetic organic compound that belongs to the furanone family This compound is characterized by the presence of a furanone ring substituted with bromophenoxy and dichloro groups
Vorbereitungsmethoden
The synthesis of 2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- typically involves a multi-step process. One common method includes the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of catalysts such as triethylamine (TEA) and ammonium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro- can be compared with other similar compounds, such as:
2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound also contains a bromophenoxy group and is used in organic synthesis.
Methyl 2-(3-bromophenoxy)acetate: Another bromophenoxy derivative used in various chemical applications.
Eigenschaften
CAS-Nummer |
647832-04-0 |
|---|---|
Molekularformel |
C10H5BrCl2O3 |
Molekulargewicht |
323.95 g/mol |
IUPAC-Name |
2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one |
InChI |
InChI=1S/C10H5BrCl2O3/c11-5-2-1-3-6(4-5)15-10-8(13)7(12)9(14)16-10/h1-4,10H |
InChI-Schlüssel |
YDGDKQDWTINIEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OC2C(=C(C(=O)O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)





![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)




